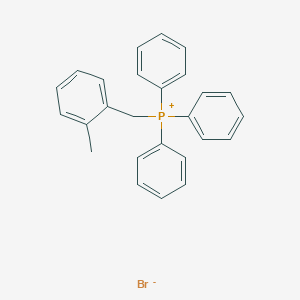

(2-Methylbenzyl)triphenylphosphonium bromide

Beschreibung

Eigenschaften

IUPAC Name |

(2-methylphenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24P.BrH/c1-22-13-11-12-14-23(22)21-27(24-15-5-2-6-16-24,25-17-7-3-8-18-25)26-19-9-4-10-20-26;/h2-20H,21H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCQNYYELACHOT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934648 | |

| Record name | [(2-Methylphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1530-36-5 | |

| Record name | Phosphonium, [(2-methylphenyl)methyl]triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1530-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, (o-methylbenzyl)triphenyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77140 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(2-Methylphenyl)methyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylbenzyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.752 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Methylbenzyl)triphenylphosphonium bromide synthesis protocol

An In-depth Technical Guide to the Synthesis of (2-Methylbenzyl)triphenylphosphonium bromide

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, characterization, and safe handling of this compound, a crucial precursor for the Wittig reaction in advanced organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles and offers a field-proven, step-by-step protocol.

Introduction and Scientific Context

This compound is a quaternary phosphonium salt. Such salts are paramount in organic chemistry as they serve as stable, isolable precursors to phosphorus ylides, the key reagents in the Nobel Prize-winning Wittig reaction.[1] The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones, offering significant control over the location of the newly formed carbon-carbon double bond.[1][2][3]

The specific structure of this compound, with its ortho-methyl substituent, allows for the introduction of a 2-methylbenzylidene moiety into a target molecule. This is particularly valuable in the synthesis of complex organic molecules and active pharmaceutical ingredients where precise steric and electronic properties are required. The synthesis of the phosphonium salt itself is a classic example of nucleophilic substitution, specifically the quaternization of a phosphine.[4]

Core Principles: The Reaction Mechanism

The formation of this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The core of this transformation involves the lone pair of electrons on the phosphorus atom of triphenylphosphine acting as a nucleophile.

-

Nucleophile: Triphenylphosphine [(C₆H₅)₃P] is an excellent nucleophile due to the high polarizability and accessibility of the lone pair on the phosphorus atom.

-

Electrophile: 2-Methylbenzyl bromide is the electrophile. The carbon atom of the benzylic methylene (-CH₂-) group is electron-deficient due to the electronegativity of the attached bromine atom, making it susceptible to nucleophilic attack.

-

Leaving Group: The bromide ion (Br⁻) is a good leaving group, facilitating the reaction.

The reaction is typically performed by heating the two reactants in a suitable solvent.[5][6] As the reaction progresses, the newly formed phosphonium salt, being ionic, often has lower solubility in nonpolar organic solvents and precipitates from the reaction mixture, which aids in its isolation.[5]

Comprehensive Experimental Protocol

This protocol provides a reliable method for the laboratory-scale synthesis of this compound.

Materials and Equipment

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Typical Quantity | Moles | Notes |

| Triphenylphosphine | (C₆H₅)₃P | 262.29 | 5.70 mmol | 1.0 eq | A mild irritant; handle with care.[7] |

| 2-Methylbenzyl bromide | C₈H₉Br | 185.06 | 6.30 mmol | 1.1 eq | Lachrymatory and corrosive. Handle in a fume hood. |

| Toluene | C₇H₈ | 92.14 | ~40 mL | - | Anhydrous grade recommended. |

| Petroleum Ether | - | - | ~20 mL | - | For washing the product. |

| Equipment | Purpose |

| 250 mL Round-bottom flask | Reaction vessel |

| Reflux condenser | To prevent solvent loss during heating |

| Magnetic stirrer and stir bar | For efficient mixing of reactants |

| Heating mantle | To control reaction temperature |

| Fritted glass funnel & Vacuum flask | For product isolation by vacuum filtration |

| Schlenk line or vacuum oven | For drying the final product |

| Standard laboratory glassware | Beakers, graduated cylinders, etc. |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Procedure

-

Reagent Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add triphenylphosphine (1.0 eq, 5.70 mmol) and toluene (~20 mL).[5]

-

Addition of Electrophile: While stirring, add 2-methylbenzyl bromide (1.1 eq, 6.30 mmol) to the flask.[5]

-

Reaction Under Reflux: Fit the flask with a reflux condenser and place it in a heating mantle. Heat the reaction mixture to reflux and maintain it overnight with continuous stirring. The reaction should be conducted under an inert atmosphere (e.g., nitrogen) for best results.[5]

-

Product Precipitation: As the reaction proceeds, the phosphonium salt product will begin to precipitate out of the toluene solution. After the reflux period, allow the flask to cool to room temperature.[5]

-

Isolation: Collect the precipitated solid by vacuum filtration using a fritted glass funnel.[5]

-

Washing: Wash the collected product on the filter with fresh toluene (~20 mL) to remove any unreacted starting materials, followed by a wash with petroleum ether (~20 mL) to aid in drying.[5]

-

Drying: Transfer the white solid to a suitable container and dry it under vacuum for at least one hour to remove residual solvent.[5]

Product Characterization

Validation of the final product's identity and purity is critical.

-

Appearance: The final product should be a white crystalline solid.

-

Melting Point: Determine the melting point and compare it to literature values.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method for structural confirmation.[8]

-

¹H NMR (in CDCl₃): Expect characteristic signals for the benzylic methylene protons (a doublet due to coupling with phosphorus, typically around δ 5.5-6.0 ppm), the aromatic protons, and the methyl group protons (a singlet around δ 2.4 ppm).[5]

-

³¹P NMR (in CDCl₃): A single peak in the expected region for a phosphonium salt confirms the presence of the phosphorus center.

-

-

High-Resolution Mass Spectrometry (HRMS): This will confirm the exact mass of the cation, [(C₆H₅)₃PCH₂(C₆H₄CH₃)]⁺.[8]

Safety and Handling Protocols

Adherence to safety protocols is mandatory when performing this synthesis. The laboratory should be well-ventilated, and all operations should be conducted inside a certified chemical fume hood.[9]

| Substance | CAS Number | Primary Hazards | Handling Precautions |

| This compound | N/A | Skin Irritant, Eye Irritant, Harmful if inhaled. | Avoid breathing dust. Wear protective gloves, clothing, and eye/face protection. |

| Triphenylphosphine | 603-35-0 | Skin Sensitizer, Serious Eye Damage, Organ Damage (prolonged exposure).[7] | Do not breathe dust. Wear protective gloves and eye protection. Wash hands thoroughly after handling.[7] |

| 2-Methylbenzyl bromide | 89-92-9 | Corrosive, Lachrymator, Causes severe skin burns and eye damage. | Handle only in a fume hood. Wear appropriate gloves, lab coat, and chemical safety goggles.[10] |

| Toluene | 108-88-3 | Flammable, Skin Irritant, Aspiration Hazard, Suspected of damaging fertility or the unborn child. | Keep away from heat/sparks. Use in a well-ventilated area. Avoid breathing vapors. |

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[9]

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The synthesis of this compound is a straightforward and high-yielding procedure based on fundamental SN2 principles. By following the detailed protocol and adhering to the specified safety measures, researchers can reliably produce this valuable Wittig reagent precursor for use in a wide array of synthetic applications. The self-validating nature of this protocol, confirmed through rigorous characterization, ensures the production of high-purity material suitable for demanding research and development environments.

References

- Benchchem. The Wittig Reaction with Benzyltriphenylphosphonium Chloride - Application Notes and Protocols.

- University of Delaware. The WITTIG REACTION With CHEMILUMINESCENCE!.

- Study.com. Draw the reaction mechanism for the Wittig reaction of benzyltriphenylphosphonium chloride and cinnamaldehyde.

- YouTube. Wittig Reaction Experiment Part 1, Prelab. (2020-10-30).

- Web Pages. 8. Wittig Reaction.

- Benchchem. A Comparative Guide to Ylide Generation from Different Phosphonium Salts.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - Benzyltriphenylphosphonium bromide. (2025-07-26).

- Sigma-Aldrich. SAFETY DATA SHEET - this compound. (2024-09-07).

- The Royal Society of Chemistry. Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis.

- Biomedical Journal of Scientific & Technical Research. Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. (2021-10-04).

- Fisher Scientific. SAFETY DATA SHEET - Benzyltriphenylphosphonium bromide.

- Royal Society of Chemistry. Phosphonium salts and P-ylides | Organophosphorus Chemistry: Volume 50. (2021-07-30).

- ChemicalBook. [(2-BroMophenyl)Methyl]triphenyl-phosphoniuM BroMide synthesis.

- The Royal Society of Chemistry. Supporting Information.

- Royal Society of Chemistry. Phosphonium salts and P-ylides | Organophosphorus Chemistry Volume 52. (2024-02-21).

- IRIS. Phosphonium salts and P-ylides.

- Chemistry LibreTexts. Preparation of Ylides. (2023-01-22).

- Thermo Fisher Scientific. SAFETY DATA SHEET. (2025-09-19).

- Carl ROTH. Safety Data Sheet: Triphenylphosphine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. homework.study.com [homework.study.com]

- 4. iris.unive.it [iris.unive.it]

- 5. rsc.org [rsc.org]

- 6. biomedres.us [biomedres.us]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. rsc.org [rsc.org]

- 9. chemicalbook.com [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

physical and chemical properties of (2-Methylbenzyl)triphenylphosphonium bromide

An In-Depth Technical Guide to (2-Methylbenzyl)triphenylphosphonium bromide for Advanced Organic Synthesis

This guide provides an in-depth technical overview of this compound, a key reagent in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to explore the structural nuances, reactivity, and strategic applications of this compound, with a focus on the underlying principles that govern its use.

Core Identity and Physicochemical Profile

This compound is a quaternary phosphonium salt. Structurally, it consists of a central phosphorus atom bonded to three phenyl groups and one ortho-methylated benzyl group, with a bromide counter-ion. Its primary and most critical application is as a precursor to the corresponding phosphorus ylide, a Wittig reagent used for olefination reactions.

The strategic placement of the methyl group at the ortho position of the benzyl moiety introduces specific steric and electronic characteristics that influence its reactivity and the stereochemical outcome of the reactions in which it participates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1530-36-5 | [1][2] |

| Molecular Formula | C₂₆H₂₄BrP | [2] |

| Molecular Weight | 447.35 g/mol | [1][2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | Data not readily available in cited literature. For context, the analogous benzyltriphenylphosphonium bromide melts at 295-298 °C, and (4-cyanobenzyl)triphenylphosphonium bromide melts at 328 °C.[3][4] | N/A |

| Solubility | Soluble in chloroform, dichloromethane, DMSO.[2] The related benzyltriphenylphosphonium bromide is soluble in water.[4][5] | [2][4][5] |

Synthesis and Purification: A Protocol Rooted in Causality

The synthesis of phosphonium salts is a cornerstone of preparing Wittig reagents. The most direct and common method for preparing this compound is via a bimolecular nucleophilic substitution (SN2) reaction.

Expertise & Causality: The choice of triphenylphosphine as the nucleophile is strategic; it is a relatively soft nucleophile that is sufficiently reactive to displace the bromide from the benzylic carbon of 2-methylbenzyl bromide. Its three phenyl groups provide steric bulk, which prevents over-alkylation, and their electronic properties are well-understood in the context of ylide chemistry. The reaction is typically performed in a polar aprotic solvent like Tetrahydrofuran (THF) or Acetonitrile (ACN) to facilitate the SN2 mechanism without interfering with the reactants. More recently, microwave-assisted synthesis has emerged as a highly efficient method that dramatically reduces reaction times by promoting rapid, uniform heating.[3]

Experimental Protocol: Synthesis via SN2 Reaction

This protocol describes a standard laboratory-scale synthesis.

-

Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), dissolve triphenylphosphine (1.0 eq.) in anhydrous THF.

-

Reactant Addition: To the stirring solution, add 2-methylbenzyl bromide (1.05 eq.) dropwise at room temperature. A slight exotherm may be observed.

-

Reaction: Stir the mixture at room temperature for 1-2 hours, then gently reflux (approx. 60-65 °C) for 24-48 hours. The product, being a salt, is typically insoluble in THF and will precipitate out of the solution as a white solid.

-

Isolation: After cooling the reaction mixture to room temperature, collect the precipitated solid by vacuum filtration.

-

Purification: Wash the crude product on the filter with cold THF, followed by diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a solvent system such as dichloromethane/diethyl ether.

-

Drying: Dry the purified white solid under vacuum to yield this compound.

Caption: Workflow for the synthesis of this compound.

Core Application: The Wittig Reaction

The singular purpose of preparing this phosphonium salt is to generate its corresponding ylide for the Wittig reaction—a powerful and reliable method for synthesizing alkenes from aldehydes and ketones.[6][7][8]

Mechanism Overview

The reaction proceeds in two main stages:

-

Ylide Formation: The phosphonium salt is deprotonated by a strong base. The positive charge on the phosphorus atom renders the adjacent benzylic protons acidic enough to be removed by bases like n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium amide (NaNH₂).[7] This creates the phosphorus ylide, a resonance-stabilized species with a nucleophilic carbon.

-

Olefination: The ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This leads to a [2+2] cycloaddition, forming a transient four-membered ring intermediate called an oxaphosphetane.[6][9] This intermediate rapidly collapses, driven by the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide, to yield the desired alkene.

Caption: The generalized mechanism of the Wittig Reaction.

Expert Insight: The Role of the ortho-Methyl Substituent

The ylide generated from this compound is classified as "semi-stabilized" or "unstabilized" because the benzyl group offers only moderate resonance stabilization compared to electron-withdrawing groups like esters.[6]

-

Reactivity: As an unstabilized ylide, it is highly reactive and will readily engage with both aldehydes and ketones, including sterically hindered ones.

-

Stereoselectivity: The stereochemical outcome of the Wittig reaction is a critical consideration. For unstabilized ylides under kinetic, salt-free conditions (e.g., using NaH or NaNH₂ as the base), the reaction typically favors the formation of the (Z)-alkene.[6][8] This is rationalized by a concerted, puckered transition state during the oxaphosphetane formation where steric interactions are minimized.[9] The bulky triphenylphosphine group and the substituent on the carbonyl orient themselves to reduce steric clash, leading preferentially to the cis (or Z) geometry in the intermediate and final product.[9]

The ortho-methyl group on the benzyl ring adds a crucial layer of steric influence. It increases the steric bulk near the nucleophilic carbon of the ylide. This can further bias the approach to the carbonyl, potentially enhancing the selectivity for the (Z)-alkene by exacerbating the steric repulsion in the transition state that would lead to the (E)-alkene. Therefore, a researcher would select this specific reagent not just to install a 2-methylbenzylidene moiety, but potentially to leverage this steric effect to achieve higher (Z)-selectivity in the resulting stilbene derivative.

Experimental Protocol: Wittig Olefination

This protocol details the in-situ generation of the ylide followed by reaction with an aldehyde.

-

Reagent Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add this compound (1.1 eq.) and suspend it in anhydrous THF.

-

Ylide Generation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.0 eq., typically 1.6 M in hexanes) dropwise via syringe. The solution should develop a deep reddish-orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

-

Carbonyl Addition: Cool the ylide solution back down to 0 °C. Add a solution of the aldehyde (e.g., benzaldehyde, 1.0 eq.) in a small amount of anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting aldehyde is consumed.

-

Quenching & Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The primary byproduct is triphenylphosphine oxide, which can often be removed by crystallization or column chromatography on silica gel to yield the pure alkene product.

Spectroscopic Characterization

Confirming the identity and purity of the phosphonium salt is critical. The following are the expected spectral features based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

| ¹H NMR (CDCl₃) | -CH₂-P | ~5.4-5.6 ppm (doublet) | Methylene protons adjacent to the phosphonium center, split by the ³¹P nucleus (²JP-H ≈ 15 Hz).[3] |

| Ar-CH ₃ | ~2.4 ppm (singlet) | Protons of the benzylic methyl group. | |

| Ar-H (benzyl) | ~7.0-7.4 ppm (multiplet) | Four aromatic protons of the 2-methylbenzyl ring. | |

| Ar-H (phenyl) | ~7.6-7.9 ppm (multiplet) | Fifteen aromatic protons of the three triphenylphosphine rings.[10] | |

| ¹³C NMR (CDCl₃) | -C H₂-P | ~30 ppm (doublet) | Methylene carbon, split by the ³¹P nucleus (JP-C). |

| Ar-C H₃ | ~19-21 ppm | Benzylic methyl carbon.[10] | |

| Ar-C (benzyl) | ~125-138 ppm | Aromatic carbons of the 2-methylbenzyl ring. | |

| Ar-C (phenyl) | ~118-135 ppm | Aromatic carbons of the triphenylphosphine rings, showing characteristic splitting from phosphorus coupling.[10] | |

| ³¹P NMR (CDCl₃) | P⁺ | ~20-25 ppm | Typical shift for a tetra-alkyl/aryl phosphonium salt.[10] |

| IR (KBr Pellet) | C-H stretch (aromatic) | ~3050 cm⁻¹ | Aromatic C-H bonds. |

| C-H stretch (aliphatic) | ~2850-3000 cm⁻¹ | Aliphatic C-H bonds of the methylene and methyl groups. | |

| P⁺-C stretch | ~1440 cm⁻¹, ~1110 cm⁻¹ | Characteristic vibrations for the phenyl-phosphorus bond in phosphonium salts.[11] | |

| C=C stretch (aromatic) | ~1585, 1480 cm⁻¹ | Aromatic ring skeletal vibrations. |

Safety, Handling, and Storage

As a quaternary phosphonium salt, this compound requires careful handling in a laboratory setting. Although a specific, comprehensive safety data sheet is not widely available, data from analogous compounds suggest the following precautions.

-

Hazards: Assumed to be an irritant to the skin, eyes, and respiratory tract.[12] Ingestion may be harmful. The toxicological properties have not been thoroughly investigated.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid generating dust during transfer.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] The compound may be hygroscopic, so protection from moisture is important.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than a simple precursor; it is a specialized tool for the synthetic chemist. Its utility lies in the reliable formation of carbon-carbon double bonds via the Wittig reaction, while its unique ortho-methyl substitution provides a handle for influencing the stereochemical outcome of the transformation. A thorough understanding of its synthesis, the nuances of the Wittig mechanism, and proper handling procedures enables researchers to effectively leverage this reagent in the construction of complex molecular architectures.

References

-

Wikipedia contributors. (2024). Wittig reaction. Wikipedia, The Free Encyclopedia. [Link]

-

Sumby, C. J., et al. (2010). Supporting Information for Self-assembly of M2L4 and M4L8 tetrahedral nanostructures from 2,6-bis(pyridin-3-ylethynyl)pyridine. The Royal Society of Chemistry. [Link]

-

University of the West Indies. (n.d.). The WITTIG REACTION With CHEMILUMINESCENCE![Link]

-

Griesbeck, A. G., et al. (2007). Supporting Information for The [2+2]-Photocycloaddition of 3-Substituted Coumarins. Wiley-VCH. [Link]

-

LibreTexts. (2024). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

orthocresol. (2013). Why does the unstabilised Wittig reaction selectively form cis alkenes? Chemistry Stack Exchange. [Link]

-

Robles, J., et al. (2013). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. Journal of the American Chemical Society. [Link]

-

Chalikidi, P. N., et al. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry. [Link]

-

Mount Holyoke College. (n.d.). The Wittig Reaction: Synthesis of Alkenes. [Link]

-

Zhang, Q., et al. (2022). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. The Royal Society of Chemistry. [Link]

-

Boldt, A. M., et al. (n.d.). Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. [Link]

-

Islam, M. R., et al. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research. [Link]

-

Schweizer, E. E., & Bach, R. D. (1967). VINYLTRIPHENYLPHOSPHONIUM BROMIDE. Organic Syntheses. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. [Link]

-

Coompo. (n.d.). This compound | 1530-36-5. [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyltriphenylphosphonium bromide. PubChem Compound Database. [Link]

-

ChemBK. (2024). Triphenylphosphonium bromide. [Link]

-

ResearchGate. (n.d.). IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. [Link]

-

Yogi Enterprise. (n.d.). Methyl Triphenyl Phosphonium Bromide. [Link]

-

SpectraBase. (n.d.). Benzyltriphenylphosphonium bromide - Optional[1H NMR] - Spectrum. [Link]

-

Islam, M. R., et al. (2021). Preparation of (Substituted)- Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research. [Link]

Sources

- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 2. This compound | 1530-36-5 - Coompo [coompo.com]

- 3. biomedres.us [biomedres.us]

- 4. Benzyltriphenylphosphonium bromide | 1449-46-3 [chemicalbook.com]

- 5. Benzyltriphenylphosphonium bromide, 98% | Fisher Scientific [fishersci.ca]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. nmu-mi.safecollegessds.com [nmu-mi.safecollegessds.com]

(2-Methylbenzyl)triphenylphosphonium bromide CAS number

An In-Depth Technical Guide to (2-Methylbenzyl)triphenylphosphonium bromide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on this compound. It delves into its core properties, synthesis, and critical applications, with a focus on the mechanistic reasoning behind established protocols.

Introduction and Core Identification

This compound is a quaternary phosphonium salt, a class of organophosphorus compounds widely utilized in organic synthesis. Its primary and most significant role is as a precursor to a phosphorus ylide for use in the Wittig reaction.[1][2] This reaction is a cornerstone of synthetic chemistry, enabling the reliable formation of carbon-carbon double bonds by coupling a carbonyl compound (an aldehyde or ketone) with the ylide.[3][4][5] The steric and electronic properties conferred by the ortho-methyl group on the benzyl moiety can influence the reactivity and stereoselectivity of the resulting ylide, making this specific reagent a valuable tool for accessing a particular class of stilbene derivatives and other complex alkenes.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1530-36-5 .[1]

Physicochemical Properties and Data

Understanding the fundamental properties of a reagent is critical for its proper handling, storage, and application in experimental design. Key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1530-36-5 | [1] |

| Molecular Formula | C₂₆H₂₄BrP | [1] |

| Molecular Weight | 447.35 g/mol | [1] |

| Appearance | White to off-white powder | [1][2] |

| Synonyms | [(2-Methylphenyl)methyl]triphenylphosphonium Bromide, (o-Methylbenzyl)triphenylphosphonium Bromide, NSC 77140 | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [1] |

| Storage Conditions | Store at 2-8°C, protected from air and light. Keep container tightly sealed in a dry, well-ventilated place. | [1][6] |

Synthesis: From Precursors to Phosphonium Salt

The synthesis of phosphonium salts is typically a straightforward nucleophilic substitution reaction (Sₙ2). The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic benzylic carbon of a 2-methylbenzyl halide, displacing the halide ion.

Causality in Synthesis Design:

-

Reactants : Triphenylphosphine is an ideal nucleophile for this reaction; it is relatively inexpensive, air-stable, and the resulting phosphonium salt is typically a stable, crystalline solid that is easy to isolate. 2-Methylbenzyl bromide is the preferred electrophile due to the high reactivity of the benzylic C-Br bond, making bromide an excellent leaving group.

-

Solvent : Solvents like Tetrahydrofuran (THF), toluene, or acetonitrile are commonly used.[7] Their role is to solubilize the reactants. For microwave-assisted synthesis, a polar solvent like THF is effective as it couples well with microwave irradiation, leading to rapid and uniform heating.[7]

-

Temperature : The reaction can be performed at room temperature over several days or accelerated by heating.[8][9] Refluxing or microwave irradiation significantly reduces reaction times from days to minutes or hours.[7]

Diagram of Synthesis

Caption: General synthesis of the phosphonium salt via Sₙ2 reaction.

Experimental Protocol: Microwave-Assisted Synthesis

This method offers a significant advantage in terms of reaction speed and efficiency.[7]

-

Preparation : In a specialized microwave reaction vessel equipped with a magnetic stir bar, combine triphenylphosphine (1.0 eq) and 2-methylbenzyl bromide (1.0-1.1 eq).

-

Solvent Addition : Add anhydrous Tetrahydrofuran (THF) to achieve a suitable concentration (e.g., 0.5-1.0 M).[7] The use of an anhydrous solvent is good practice to prevent potential side reactions, although not strictly critical for this step.

-

Microwave Irradiation : Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 60°C for 30 minutes.[7] Constant stirring is essential for homogenous heating.

-

Isolation : After the reaction is complete, allow the vessel to cool to room temperature. The phosphonium salt, being ionic, will typically precipitate from the less polar solvent upon cooling.

-

Purification : Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials. Dry the resulting white powder under vacuum to yield the final product. Purity can be assessed by ¹H NMR and melting point analysis.

Core Application: The Wittig Reaction

The primary utility of this compound is its role as a Wittig reagent precursor. The overall process involves two key stages: ylide formation and the reaction of the ylide with a carbonyl compound.

Mechanism and Scientific Rationale

-

Ylide Formation : The phosphonium salt is not nucleophilic itself. It must first be deprotonated at the carbon adjacent to the phosphorus atom by a strong base.[4] The positive charge on the phosphorus atom makes the adjacent benzylic protons acidic enough to be removed. The choice of base is critical and depends on the acidity of the phosphonium salt. For non-stabilized salts like this one, very strong bases such as n-butyllithium (n-BuLi), sodium hydride (NaH), or sodium bis(trimethylsilyl)amide (NaHMDS) are required.[3] This deprotonation generates the phosphorus ylide, a species with adjacent positive (on P) and negative (on C) charges, which is a powerful carbon nucleophile.

-

Reaction with Carbonyl : The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a betaine intermediate, which subsequently collapses to a four-membered oxaphosphetane ring.[4]

-

Alkene Formation : The oxaphosphetane intermediate is unstable and rapidly decomposes in a concerted, irreversible cycloelimination reaction. This yields the desired alkene and triphenylphosphine oxide (TPPO) as a byproduct.[4] The formation of the very stable phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the entire reaction.

Diagram of the Wittig Reaction Workflow

Caption: Stepwise workflow of the Wittig reaction.

Experimental Protocol: General Wittig Olefination

This protocol describes a typical procedure for generating the ylide in situ followed by reaction with an aldehyde.

-

Apparatus Setup : Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer. Maintain a positive pressure of inert gas (Nitrogen or Argon) throughout the reaction to exclude moisture and oxygen, which would quench the strong base.

-

Reagent Preparation : Suspend this compound (1.1 eq) in anhydrous THF in the reaction flask.

-

Ylide Formation : Cool the suspension to 0°C or -78°C in an appropriate bath (ice-water or dry ice-acetone). Add n-butyllithium (n-BuLi, 1.05 eq, as a solution in hexanes) dropwise via syringe. The formation of the ylide is typically indicated by the appearance of a deep red or orange color. Allow the mixture to stir at this temperature for 30-60 minutes.

-

Carbonyl Addition : Dissolve the aldehyde or ketone (1.0 eq) in a small amount of anhydrous THF and add it dropwise to the ylide solution at the same low temperature.

-

Reaction : After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours or overnight. The disappearance of the ylide's color often signals the reaction's progress.

-

Workup : Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate.

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product will contain the desired alkene and triphenylphosphine oxide. Purification is typically achieved by flash column chromatography on silica gel.

Safety, Handling, and Disposal

While a specific Safety Data Sheet (SDS) for the title compound is not detailed in the search results, data from closely related phosphonium salts provide authoritative guidance.[6][10][11][12]

-

Hazards : Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation upon inhalation of dust.[6][10]

-

Personal Protective Equipment (PPE) : Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[6][12] When handling the powder outside of a fume hood, a NIOSH-approved respirator may be necessary to avoid dust inhalation.[11]

-

Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation.[12] Avoid generating dust. Wash hands thoroughly after handling.

-

Spills : In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it in a designated, sealed container for disposal.

-

Disposal : Dispose of the chemical waste, including unused reagent and triphenylphosphine oxide byproduct, in accordance with local, state, and federal regulations. Do not allow it to enter drains.

Conclusion

This compound, CAS 1530-36-5, is a highly valuable and specific reagent in the synthetic chemist's toolkit. Its utility as a precursor for the Wittig reaction allows for the precise and reliable synthesis of alkenes, a fundamental transformation in the construction of complex molecules for pharmaceuticals, materials science, and fine chemicals. A thorough understanding of its synthesis, the mechanistic nuances of the Wittig reaction, and appropriate safety protocols is essential for its effective and safe implementation in a research and development setting.

References

-

This compound | 1530-36-5. Coompo. [Link]

-

Boldt, A. M. et al. Supporting Information: Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. [Link]

-

Rahman, A. F. M. M. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research, 39(2). [Link]

-

Wittig, G., & Schoellkopf, U. methylenecyclohexane. Organic Syntheses. [Link]

-

What Are The Main Uses Of Methyl Triphenyl Phosphorus Bromide? KOYON. (2024). [Link]

-

Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

-

Wittig Reaction. Chemistry LibreTexts. (2023). [Link]

-

Synthesis of triphenylphosphonium bromide. PrepChem.com. [Link]

-

AN IMPROVED PREPARATION METHOD OF BENZYL AND THENYL TRIPHENYLPHOSPHONIUM SALTS. ResearchGate. [Link]

-

(2-Bromobenzyl)triphenylphosphonium bromide. PubChem. [Link]

-

Methyl Tri Phenyl Phosphonium Bromide. AD PHARMACHEM. [Link]

-

Methyltriphenylphosphonium bromide. Wikipedia. [Link]

-

The Wittig Reaction: Synthesis of Alkenes. University of Massachusetts. [Link]

-

What Are The Main Uses Of Methyl Triphenyl Phosphonium Bromide? Koyon. (2025). [Link]

-

Supporting Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. The Royal Society of Chemistry. [Link]

-

Methyltriphenyliphosphonium bromide. PubChem. [Link]

-

CAS 36901-75-4 | (2-Bromobenzyl)triphenylphosphonium bromide. Hoffman Fine Chemicals. [Link]

-

The Pivotal Role of Triphenyl(propyl)phosphonium Bromide in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (2025). [Link]

Sources

- 1. This compound | 1530-36-5 - Coompo [coompo.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. biomedres.us [biomedres.us]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. tcichemicals.com [tcichemicals.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of (2-Methylbenzyl)triphenylphosphonium bromide

Abstract

(2-Methylbenzyl)triphenylphosphonium bromide is a quaternary phosphonium salt, a class of compounds pivotal to synthetic organic chemistry, most notably as precursors to Wittig reagents for olefination reactions. The precise structural confirmation of this molecule is paramount to ensure its reactivity and the stereochemical outcome of subsequent transformations. This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, intended for researchers and professionals in chemical synthesis and drug development. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), grounded in the principles of mechanistic understanding and self-validating protocols.

Introduction: The Significance of Phosphonium Salts

Quaternary phosphonium salts, characterized by a positively charged phosphorus atom bonded to four organic residues, are indispensable tools in modern organic synthesis. Their primary utility lies in their role as precursors to phosphorus ylides, the key intermediates in the Wittig reaction.[1] The Wittig reaction offers a reliable method for the synthesis of alkenes from aldehydes and ketones, with the structure of the phosphonium salt directly influencing the reactivity and stereoselectivity of the resulting olefin.[2] Therefore, unambiguous structural verification of the phosphonium salt, such as this compound, is a critical prerequisite for its application in complex molecule synthesis.

This guide delineates the analytical workflow for the structure elucidation of this compound, from its synthesis to its comprehensive spectroscopic characterization.

Synthesis of this compound

The most direct and common method for the synthesis of benzyltriphenylphosphonium halides is the quaternization of triphenylphosphine with the corresponding benzyl halide.[3] This is a classic SN2 reaction where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic benzylic carbon of 2-methylbenzyl bromide.

Diagram of the Synthesis Reaction

Caption: Synthesis of this compound.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has been shown to be an efficient method for the preparation of phosphonium salts, often leading to reduced reaction times and high yields.[4]

-

Reagent Preparation: In a microwave-safe vessel, combine triphenylphosphine (1.0 eq), 2-methylbenzyl bromide (1.0 eq), and a minimal amount of a suitable solvent such as toluene or acetonitrile.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature (e.g., 120 °C) for a short duration (e.g., 10-30 minutes).

-

Isolation and Purification: After cooling, the solid product typically precipitates. Collect the solid by vacuum filtration. Wash the crude product with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting materials.

-

Drying: Dry the purified white solid under vacuum to obtain this compound.

Structure Elucidation Workflow

A multi-faceted analytical approach is essential for the unambiguous confirmation of the target structure. The following workflow ensures a comprehensive and self-validating characterization.

Diagram of the Elucidation Workflow

Caption: Workflow for the structure elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For phosphonium salts, both ¹H and ¹³C NMR provide critical information, including the characteristic coupling between the phosphorus and adjacent carbon and hydrogen atoms.

¹H NMR Spectroscopy

Causality of Experimental Choices: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, we expect to see distinct signals for the aromatic protons of the triphenylphosphine and the 2-methylbenzyl groups, as well as the benzylic and methyl protons. The coupling of the benzylic protons to the ³¹P nucleus is a key diagnostic feature.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.6-7.9 | m | - | 15H | Ar-H (Triphenyl) |

| ~7.1-7.3 | m | - | 4H | Ar-H (2-Methylbenzyl) |

| ~5.5 | d | ²JP-H ≈ 14-16 | 2H | P-CH₂ -Ar |

| ~2.4 | s | - | 3H | Ar-CH₃ |

Rationale for Predictions: The chemical shifts are predicted based on data from closely related compounds such as benzyltriphenylphosphonium bromide and its 3- and 4-methyl substituted analogs.[4] The aromatic protons of the phenyl groups on phosphorus are expected to be downfield due to the electron-withdrawing nature of the phosphonium cation. The most diagnostic signal is the benzylic CH₂ group, which appears as a doublet due to coupling with the phosphorus atom (²JP-H).

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the dried phosphonium salt in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

-

Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the spectrum and integrate all signals.

¹³C NMR Spectroscopy

Causality of Experimental Choices: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The key diagnostic features for a phosphonium salt are the chemical shifts of the carbon atoms and, crucially, the carbon-phosphorus coupling constants (JC-P), which can be observed for the ipso, ortho, meta, and para carbons of the phenyl rings, as well as the benzylic carbon.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Coupling Constant (JC-P, Hz) | Assignment |

| ~135.0 | d, ²JC-P ≈ 10 | C -ortho (Triphenyl) |

| ~134.0 | d, ⁴JC-P ≈ 3 | C -para (Triphenyl) |

| ~130.5 | d, ³JC-P ≈ 13 | C -meta (Triphenyl) |

| ~130.0 | s | C -Ar (2-Methylbenzyl) |

| ~129.0 | s | C -Ar (2-Methylbenzyl) |

| ~126.5 | s | C -Ar (2-Methylbenzyl) |

| ~125.5 | d, JC-P ≈ 5 | C -Ar (2-Methylbenzyl) |

| ~118.0 | d, ¹JC-P ≈ 85-90 | C -ipso (Triphenyl) |

| ~30.0 | d, ¹JC-P ≈ 45-50 | P-C H₂-Ar |

| ~19.0 | s | Ar-C H₃ |

Rationale for Predictions: The predicted chemical shifts and coupling constants are based on known data for benzyltriphenylphosphonium chloride and other substituted analogs.[5] The ipso-carbon of the phenyl rings attached to phosphorus shows a large one-bond coupling constant (¹JC-P). The benzylic carbon also exhibits a significant one-bond coupling.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial for reducing acquisition time.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 or 125 MHz spectrometer.

-

Data Processing: Process the FID, apply a Fourier transform, and phase and baseline correct the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality of Experimental Choices: FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. For this compound, we expect to see absorptions corresponding to aromatic C-H and C=C bonds, aliphatic C-H bonds, and the characteristic P-C bond vibrations.

Predicted FTIR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch (CH₂ and CH₃) |

| ~1585, 1480, 1435 | Strong | Aromatic C=C Ring Stretch |

| ~1110 | Strong | P-C Stretch |

| 750-690 | Strong | Aromatic C-H Bend (Out-of-plane) |

Rationale for Predictions: The predicted vibrational frequencies are based on established correlation tables and data from similar phosphonium salts.[6] The band around 1435 cm⁻¹ is often characteristic of the P-Ph moiety. The strong absorptions in the fingerprint region (below 1000 cm⁻¹) are characteristic of the substitution pattern on the aromatic rings.

Experimental Protocol: FTIR

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample (~1 mg) with dry potassium bromide (~100 mg). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known values.

Mass Spectrometry (MS)

Causality of Experimental Choices: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For ionic compounds like phosphonium salts, soft ionization techniques such as Electrospray Ionization (ESI) are ideal as they typically result in the observation of the intact cation.

Predicted Mass Spectrum Data (ESI+)

| m/z | Assignment |

| 369.16 | [(C₆H₅)₃PCH₂(C₆H₄CH₃)]⁺ (M-Br)⁺ |

Rationale for Predictions: The molecular weight of the (2-Methylbenzyl)triphenylphosphonium cation is calculated to be approximately 369.16 g/mol . ESI-MS is expected to show a prominent peak for this cation. The bromide counter-ion will not be observed in positive ion mode.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: Infuse the sample solution into the ESI source of a mass spectrometer. Acquire the spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak corresponding to the cation (M-Br)⁺.

Conclusion

The structure of this compound can be unequivocally confirmed through a coordinated application of NMR, FTIR, and mass spectrometry. Each technique provides a unique and complementary piece of the structural puzzle, and together they form a self-validating system. The key diagnostic features are the P-H and P-C couplings in NMR, the characteristic P-C and aromatic vibrations in FTIR, and the observation of the intact cation in mass spectrometry. This comprehensive approach ensures the identity and purity of this important synthetic precursor, enabling its confident use in subsequent chemical transformations.

References

-

Boldt, A. M. (n.d.). Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. Retrieved from [Link]

-

C-13 NMR Spectrum. (n.d.). Retrieved from [Link]

-

H-1 NMR Spectrum. (n.d.). Retrieved from [Link]

-

IR spectrum of the triphenyl-vinylbenzyl phosphonium chloride. (n.d.). ResearchGate. Retrieved from [Link]

- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Rahman, A. F. M. M., et al. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research, 39(2). DOI: 10.26717/BJSTR.2021.39.006262

- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318–1330.

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzyltriphenylphosphonium bromide. Retrieved from [Link]

-

AN IMPROVED PREPARATION METHOD OF BENZYL AND THENYL TRIPHENYLPHOSPHONIUM SALTS. (n.d.). ResearchGate. Retrieved from [Link]

-

Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. [(2-BroMophenyl)Methyl]triphenyl-phosphoniuM BroMide synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyltriphenylphosphonium bromide(1779-49-3) 13C NMR [m.chemicalbook.com]

- 4. biomedres.us [biomedres.us]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

The Strategic Application of (2-Methylbenzyl)triphenylphosphonium Bromide in Wittig Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wittig reaction stands as a cornerstone of modern organic synthesis, prized for its reliability in constructing carbon-carbon double bonds. Within the extensive family of phosphonium ylides utilized in this transformation, (2-Methylbenzyl)triphenylphosphonium bromide emerges as a reagent of particular strategic importance. The presence of a methyl group at the ortho position of the benzyl moiety introduces subtle yet profound electronic and steric effects that significantly influence the reactivity of the corresponding ylide and the stereochemical outcome of the olefination. This technical guide provides an in-depth exploration of the synthesis, characterization, and strategic application of this compound in Wittig reactions, with a focus on leveraging its unique properties for the targeted synthesis of complex alkenes, particularly stilbene derivatives. Detailed experimental protocols, mechanistic insights, and a comprehensive analysis of the "ortho-effect" are presented to empower researchers in harnessing the full potential of this versatile reagent.

Introduction to this compound

This compound is a quaternary phosphonium salt that serves as a precursor to the corresponding phosphorus ylide, a key intermediate in the Wittig reaction. Its structure, featuring a triphenylphosphine core bonded to a 2-methylbenzyl group, sets the stage for nuanced reactivity in olefination reactions.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1530-36-5 | [1] |

| Molecular Formula | C₂₆H₂₄BrP | [1] |

| Molecular Weight | 447.35 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 265 °C | [1] |

| Solubility | Soluble in chloroform, dichloromethane, and DMSO | [3] |

Synthesis and Ylide Generation

The synthesis of this compound is typically achieved through a straightforward Sₙ2 reaction between 2-methylbenzyl bromide and triphenylphosphine. The resulting phosphonium salt is a stable, crystalline solid that can be readily isolated and purified.

Synthesis Protocol for this compound

This protocol describes a general and efficient method for the preparation of the title compound.

Materials:

-

2-Methylbenzyl bromide

-

Triphenylphosphine (PPh₃)

-

Anhydrous toluene

-

Anhydrous diethyl ether

Procedure:

-

To a solution of triphenylphosphine (1.0 eq) in anhydrous toluene, add 2-methylbenzyl bromide (1.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at reflux for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.

-

After cooling to room temperature, collect the white precipitate by vacuum filtration.

-

Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the resulting this compound under vacuum to yield a white, crystalline powder.

Characterization:

The identity and purity of the synthesized phosphonium salt should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and ³¹P NMR, as well as by melting point determination.

Ylide Formation: The Heart of the Wittig Reaction

The conversion of the phosphonium salt to the reactive phosphorus ylide is accomplished by deprotonation of the benzylic carbon using a strong base. The choice of base is critical and depends on the acidity of the phosphonium salt and the desired reaction conditions.

Caption: General scheme for the formation of the phosphorus ylide from this compound.

Commonly used bases for the generation of benzyl-type ylides include:

-

Organolithium reagents (e.g., n-butyllithium): These are very strong bases that ensure complete and rapid ylide formation. Reactions are typically carried out in anhydrous ethereal solvents like THF or diethyl ether at low temperatures.

-

Sodium hydride (NaH): A strong, non-nucleophilic base that is often used in polar aprotic solvents like DMF or DMSO.

-

Alkoxides (e.g., sodium methoxide, potassium tert-butoxide): These are suitable for generating semi-stabilized ylides and offer milder reaction conditions.

The Wittig Reaction: Mechanism and the "Ortho-Effect"

The Wittig reaction proceeds through the nucleophilic attack of the ylide on a carbonyl compound (aldehyde or ketone), leading to the formation of a betaine intermediate, which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable P=O bond is the thermodynamic driving force for the reaction.[4][5][6]

Sources

An In-depth Technical Guide to (2-Methylbenzyl)triphenylphosphonium bromide: Synthesis, Properties, and Applications

Foreword

In the landscape of modern organic synthesis, the Wittig reaction stands as a cornerstone for the construction of carbon-carbon double bonds. Central to this pivotal transformation are the phosphonium ylides, transient species generated from their more stable phosphonium salt precursors. This guide provides a comprehensive technical overview of a specific and valuable member of this class: (2-Methylbenzyl)triphenylphosphonium bromide. We will delve into its historical context, detailed synthesis, physicochemical properties, and critically, the nuanced role of its ortho-methyl substituent in influencing reactivity and stereoselectivity in olefination reactions. This document is intended for researchers, scientists, and drug development professionals who seek not just to utilize this reagent, but to understand its behavior on a fundamental level.

The Genesis of a Reagent: A Historical Perspective

The story of this compound is intrinsically linked to the groundbreaking work of Georg Wittig, who in 1954, along with his student Ulrich Schöllkopf, reported a novel method for alkene synthesis. This discovery, which would later earn Wittig the Nobel Prize in Chemistry in 1979, involved the reaction of a phosphorus ylide with an aldehyde or ketone. The ylides themselves were generated by the deprotonation of alkyltriphenylphosphonium salts.

While the initial reports focused on simpler, non-sterically hindered phosphonium salts, the exploration of substituted analogues quickly followed as chemists sought to expand the scope and control of the reaction. The introduction of substituents onto the benzyl group of benzyltriphenylphosphonium salts, such as the ortho-methyl group in the topic compound, was a logical progression to probe the electronic and steric effects on ylide formation and subsequent olefination. Early investigations into the effects of ortho-substituents on the Wittig reaction provided valuable insights into the mechanism and stereoselectivity of the transformation. These studies revealed that steric hindrance from an ortho-substituent can influence the approach of the ylide to the carbonyl compound, thereby affecting the ratio of Z to E alkene products.

Synthesis and Mechanism

The preparation of this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The synthesis involves the quaternization of triphenylphosphine with 2-methylbenzyl bromide.

Reaction Mechanism

The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic benzylic carbon of 2-methylbenzyl bromide. This concerted step results in the displacement of the bromide ion and the formation of the stable phosphonium salt.

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocol: Conventional Synthesis

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Methylbenzyl bromide

-

Triphenylphosphine (PPh₃)

-

Toluene (anhydrous)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.

-

To this solution, add 2-methylbenzyl bromide (1.05 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the precipitated white solid by vacuum filtration.

-

Wash the solid with cold toluene and then with diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield this compound.

Experimental Protocol: Microwave-Assisted Synthesis

Microwave irradiation offers a more rapid and efficient alternative to conventional heating.[1]

Materials:

-

2-Methylbenzyl bromide

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

Procedure:

-

In a microwave-safe reaction vessel, combine triphenylphosphine (1.0 equivalent) and 2-methylbenzyl bromide (1.05 equivalents) in THF.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a constant temperature (e.g., 100 °C) for a short duration (e.g., 10-30 minutes).

-

After cooling, the product will typically precipitate from the solution.

-

Collect the solid by vacuum filtration, wash with cold THF, and dry under vacuum.

Caption: Comparative workflow of conventional and microwave-assisted synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective handling, storage, and application.

| Property | Value | Reference |

| CAS Number | 1530-36-5 | |

| Molecular Formula | C₂₆H₂₄BrP | |

| Molecular Weight | 447.35 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 265 °C | |

| Solubility | Soluble in chloroform, dichloromethane, and hot ethanol. Sparingly soluble in toluene and THF. Insoluble in diethyl ether and hexanes. |

Spectroscopic Characterization

Spectroscopic data is critical for confirming the identity and purity of the synthesized this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the triphenylphosphine and the 2-methylbenzyl groups. The benzylic methylene protons will appear as a doublet due to coupling with the phosphorus atom. The methyl protons will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for all unique carbon atoms in the molecule. The benzylic carbon will show a characteristic coupling to the phosphorus atom.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and alkyl groups, as well as vibrations associated with the P-Ph bonds.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak for the phosphonium cation [M-Br]⁺.

The Wittig Reaction: Application and Mechanistic Insights

The primary utility of this compound lies in its role as a precursor to the corresponding phosphorus ylide for use in the Wittig reaction.

Ylide Generation

The ylide is generated in situ by treating the phosphonium salt with a strong base, such as n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The base abstracts a proton from the benzylic carbon, which is acidified by the adjacent positively charged phosphorus atom.

Caption: Generation of the phosphorus ylide from this compound.

The Role of the Ortho-Methyl Group

The presence of the methyl group at the ortho position of the benzyl ring introduces significant steric bulk near the reactive ylide carbon. This steric hindrance plays a crucial role in the stereochemical outcome of the Wittig reaction. For non-stabilized ylides, such as the one derived from this compound, the reaction with aldehydes generally favors the formation of the Z-alkene. This preference is explained by the Vedejs-Peterson model, which proposes a concerted [2+2] cycloaddition mechanism leading to an oxaphosphetane intermediate. The steric interaction between the ortho-methyl group and the substituents on the aldehyde disfavors the transition state leading to the E-alkene.

However, studies on the Wittig reaction with ortho-substituted benzylidenetriphenylphosphoranes have shown a "co-operative effect," where a single ortho-halo substituent on both the ylide and the benzaldehyde leads to increased Z-selectivity. Conversely, two such substituents on the same reactant result in high E-selectivity. These findings highlight the complex interplay of steric and electronic effects that govern the stereochemical course of the reaction.

Conclusion

This compound is a valuable reagent in the synthetic organic chemist's toolbox. Its straightforward synthesis and its utility in the Wittig reaction for the preparation of alkenes make it a frequently employed compound. The presence of the ortho-methyl group provides a handle for influencing the stereoselectivity of the olefination, a feature of significant importance in the synthesis of complex molecules and pharmaceutical intermediates. A thorough understanding of its synthesis, properties, and the subtle electronic and steric effects that govern its reactivity is paramount for its successful application in research and development.

References

-

Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954 , 87 (9), 1318–1330. [Link]

-

Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989 , 89 (4), 863–927. [Link]

- Vedejs, E.; Peterson, M. J. Stereochemistry and mechanism in the Wittig reaction. Top. Stereochem.1994, 21, 1–157.

-

Rahman, A. F. M. M.; et al. Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomed. J. Sci. Tech. Res.2021 , 39 (2), 31097-31103. [Link]

-

Byrne, P. A.; Gilheany, D. G. The Modern Interpretation of the Wittig Reaction Mechanism. Chem. Soc. Rev.2013 , 42 (16), 6670–6683. [Link]

-

O'Brien, C. J.; Tellez, J. L.; Nixon, Z. S.; Kang, L. J.; Carter, A. L.; Kunkel, S. R.; Przeworski, K. C.; Chass, G. A. Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angew. Chem. Int. Ed.2009 , 48 (37), 6836–6839. [Link]

-

Taylor, M. S.; Jacobsen, E. N. Asymmetric Catalysis by Chiral Hydrogen-Bond Donors. Angew. Chem. Int. Ed.2006 , 45 (10), 1520–1543. [Link]

-

Kiddle, J. J. Microwave-assisted synthesis of triphenylphosphonium salts. Tetrahedron Lett.2000 , 41 (9), 1339-1341. [Link]

Sources

(2-Methylbenzyl)triphenylphosphonium bromide: A Comprehensive Spectroscopic Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (2-Methylbenzyl)triphenylphosphonium bromide, a key reagent in organic synthesis, particularly in the Wittig reaction for the formation of carbon-carbon double bonds. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction: The Significance of Spectroscopic Characterization

This compound, with the chemical formula C₂₆H₂₄BrP, is a quaternary phosphonium salt. The steric and electronic properties imparted by the ortho-methyl group on the benzyl moiety can influence the reactivity and stereoselectivity of the corresponding ylide in Wittig reactions. Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structural integrity of this reagent, ensuring reproducibility and reliability in synthetic applications. This guide will delve into the theoretical underpinnings and practical interpretation of the key spectroscopic data associated with this compound.

Molecular Structure and Spectroscopic Correlation

The structure of this compound presents several key features that are directly correlated with its spectroscopic signatures. The molecule consists of a positively charged phosphonium cation and a bromide anion. The cation features a phosphorus atom bonded to three phenyl groups and a 2-methylbenzyl group.

Caption: Molecular structure of (2-Methylbenzyl)triphenylphosphonium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the triphenylphosphonium and the 2-methylbenzyl groups, as well as the benzylic methylene protons and the methyl protons.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| ~7.70-7.90 | m | 15H | P-(C₆H₅ )₃ | - |

| ~7.10-7.30 | m | 4H | 2-Me-C₆H₄ -CH₂ | - |

| ~5.50 | d | 2H | -CH₂ -P | ~15 |

| ~2.40 | s | 3H | -CH₃ | - |

Disclaimer: The ¹H NMR data presented is based on typical chemical shifts for similar phosphonium salts and may vary depending on the solvent and experimental conditions.

Interpretation:

-

Aromatic Protons (δ 7.10-7.90): The protons on the three phenyl groups attached to the phosphorus atom typically appear as a complex multiplet in the downfield region (δ 7.70-7.90) due to the electron-withdrawing effect of the phosphonium cation. The four protons of the 2-methylbenzyl group are also found in the aromatic region but at a slightly more upfield position (δ 7.10-7.30).

-

Benzylic Methylene Protons (δ ~5.50): The two protons of the methylene bridge (-CH₂-) are diastereotopic and couple to the phosphorus atom, resulting in a characteristic doublet. The coupling constant (²JP-H) is typically around 15 Hz.

-

Methyl Protons (δ ~2.40): The three protons of the methyl group on the benzyl ring appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms directly bonded to the phosphorus atom will show coupling (¹JP-C).

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Coupling Constant (J, Hz) |

| ~135.0 | P-C (ipso, PPh₃) | ~90-100 (¹JP-C) |

| ~134.0 | C -H (para, PPh₃) | |

| ~130.5 | C -H (ortho/meta, PPh₃) | |

| ~131.0 | C -CH₂ (ipso, benzyl) | |

| ~136.0 | C -CH₃ (benzyl) | |

| ~126.0-130.0 | C -H (benzyl) | |

| ~30.0 | CH₂ -P | ~45-55 (¹JP-C) |

| ~19.0 | CH₃ |

Disclaimer: The ¹³C NMR data is predicted based on known values for analogous compounds and may differ in experimental acquisitions.

Interpretation:

-

Aromatic Carbons (δ 126.0-136.0): The spectrum will show a series of signals for the aromatic carbons of the triphenylphosphonium and the 2-methylbenzyl groups. The ipso-carbon of the phenyl rings directly attached to phosphorus will appear as a doublet with a large coupling constant.

-

Benzylic Methylene Carbon (δ ~30.0): This carbon will also exhibit coupling to the phosphorus atom, appearing as a doublet.

-

Methyl Carbon (δ ~19.0): The methyl carbon will give a single resonance in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Medium-Weak | C-H stretching (aliphatic, CH₂ and CH₃) |

| 1585, 1480, 1435 | Strong | C=C stretching (aromatic rings) |

| 1110 | Strong | P-C stretching |

| 750-690 | Strong | C-H out-of-plane bending (monosubstituted and ortho-disubstituted benzene) |

Interpretation:

The IR spectrum will be dominated by absorptions characteristic of the aromatic rings and the P-C bond. The presence of both monosubstituted (from the triphenylphosphine moiety) and ortho-disubstituted (from the 2-methylbenzyl moiety) benzene rings can be confirmed by the pattern of the C-H out-of-plane bending vibrations in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments. For ionic compounds like phosphonium salts, soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed.

The expected mass spectrum will show a prominent peak for the cation, (2-Methylbenzyl)triphenylphosphonium.

-

Calculated m/z for [C₂₆H₂₄P]⁺: 367.16

The bromide anion is not typically observed in the positive ion mode. Fragmentation patterns may involve the loss of phenyl or benzyl groups from the phosphonium center.

Synthesis and Experimental Protocols

A general and reliable method for the synthesis of benzyltriphenylphosphonium halides involves the reaction of triphenylphosphine with the corresponding benzyl halide.[1]

Caption: General synthetic scheme for this compound.